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Compound of Interest

Compound Name: Antineoplaston A10

Cat. No.: B1666055

Disclaimer: Antineoplaston A10 is an experimental therapy that is not approved by the U.S.
Food and Drug Administration (FDA) for the prevention or treatment of any disease. The
information provided herein is for research and informational purposes only and should not be
construed as a recommendation or endorsement of this treatment. The majority of research on
Antineoplastons has been conducted at the Burzynski Clinic, and independent, large-scale,
randomized controlled trials are lacking.

Introduction

Antineoplaston A10 is a synthetic derivative of 3-phenylacetylamino-2,6-piperidinedione. It
was originally isolated from human urine but is now chemically synthesized.[1] It is proposed to
function as a molecular switch that can regulate gene expression, inhibit cancer cell growth,
and induce apoptosis.[2][3] This document provides an overview of the available data and
generalized protocols for the application of Antineoplaston A10 in combination with
chemotherapy, based on published preclinical and clinical studies.

Data Presentation

The following tables summarize the quantitative data from clinical studies investigating
Antineoplaston A10, often in combination with Antineoplaston AS2-1 (a mixture of
phenylacetic acid and phenylacetylglutamine), and in some cases with chemotherapy or
radiation.[4]
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Table 1: Summary of Clinical Trial Outcomes for Antineoplaston Therapy

Cancer Number of Treatment Response Survival
. . Reference
Type Patients Regimen Rate Data
Recurrent ] CR: 20%,
) Antineoplasto 2-year
Diffuse 10 PR: 30%, SD: )
o ) n Al0 and survival: [5]
Intrinsic Brain  (evaluable) 30%, PD:
) AS2-1 33.3%
Stem Glioma 20%
High-Grade,
Recurrent, ) CR: 11%, 2-year
Antineoplasto ]
and PR: 11%, SD:  survival:
) 18 n A10 and [6]
Progressive 39%, PD: 39%, 5-year
) AS2-1 )
Brainstem 39% survival: 22%
Glioma
Primitive ) CR: 23%,
Antineoplasto ]
Neuroectoder PR: 8%, SD: 46% survived
13 n Al0 and [7]
mal Tumors 31%, PD: > 5 years
o AS2-1
(pediatric) 38%
) Tumor
Antineoplasto ) )
. shrinkage: Mean survival
Terminal ns A-10 and o
42 (46 ) 32.6%, significantly
Stage Cancer AS2-1 with ) [8]
i tumors) Stable longer in
(various) chemotherap )
o disease: responders
y or radiation
17.4%

CR: Complete Response, PR: Partial Response, SD: Stable Disease, PD: Progressive Disease

Table 2: Dosages of Antineoplaston A10 and AS2-1 in Clinical Trials
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. Antineoplaston A10
Study Population
Dosage

Antineoplaston
AS2-1 Dosage

Reference

Recurrent Diffuse
Average: 11.3

g/kg/day (V)

Intrinsic Brain Stem

Glioma

Average: 0.4 g/kg/day

) [5]

High-Grade,
Recurrent, and Average: 9.22
Progressive g/kg/day (1V)

Brainstem Glioma

Average: 0.31

[6]
g/kg/day (1V)

Primitive
Average: 10.3

g/kg/day (1V)

Neuroectodermal

Tumors (pediatric)

Average: 0.38

[7]
g/kg/day (1V)

Terminal Stage Max: 40 g/day (IV), 10

Cancer g/day (oral)

Max: 30 g/day (IV), 12
g/day (oral)

Experimental Protocols

The following are generalized experimental protocols based on descriptions in the available

literature. These are not detailed, step-by-step protocols and would require significant

optimization and validation.

In Vitro Protocol: Cancer Cell Growth Inhibition Assay

This protocol is a generalized representation of in vitro studies conducted to assess the effect

of Antineoplaston A10 on cancer cell lines.[1][9]

1. Cell Culture:

e Culture human cancer cell lines (e.g., hepatocellular carcinoma lines KMCH-1, KYN-1, KIM-
1, or breast cancer line SKBR-3) in appropriate media and conditions.[9][10]

2. Treatment:

e Prepare a stock solution of Antineoplaston A10. For injection, Antineoplaston A10 is
typically a 4:1 mixture of the sodium salts of phenylacetylglutamine and
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phenylacetylisoglutamine.[11]

» Seed cells in multi-well plates and allow them to adhere overnight.

» Treat cells with varying concentrations of Antineoplaston A10 (e.g., 0.5 to 8 pg/mL).[4]
Include a vehicle-treated control group.

» For combination studies, treat cells with Antineoplaston A10 and a chemotherapeutic
agent, both alone and in combination.

3. Assessment of Cell Viability and Proliferation:

» After a defined incubation period (e.g., 24, 48, 72 hours), assess cell viability using a
standard method such as MTT, XTT, or trypan blue exclusion assay.
o Determine the IC50 (half-maximal inhibitory concentration) of Antineoplaston A10.

4. Cell Cycle Analysis (Optional):

o To investigate the mechanism of action, perform cell cycle analysis by flow cytometry after
staining with a DNA-intercalating dye (e.g., propidium iodide) to determine the percentage of
cells in GO/G1, S, and G2/M phases.

In Vivo Protocol: Murine Xenograft Model

This protocol is a generalized representation of an in vivo study to evaluate the anti-tumor
efficacy of Antineoplaston A10.[9]

1. Animal Model:

e Use immunocompromised mice (e.g., athymic nude mice).
e Subcutaneously inject a suspension of human cancer cells (e.g., breast cancer cell line R-
27) into the flank of each mouse.

2. Tumor Growth and Treatment:

» Monitor tumor growth regularly by measuring tumor dimensions with calipers.

e Once tumors reach a palpable size, randomize mice into treatment and control groups.

» Administer Antineoplaston A10 via a specified route. Two methods have been described:

» Dietary administration: Mix Antineoplaston A-10 into the standard rodent diet at a specified
concentration (e.g., 1.25%).[9]

« Intraperitoneal (IP) injection: Administer a daily IP injection of Antineoplaston A-10 at a
specified dose (e.g., 70 mg).[9]
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» The control group should receive the vehicle or a control diet.
» For combination studies, include treatment arms for the chemotherapeutic agent alone and
in combination with Antineoplaston A10.

3. Efficacy Evaluation:

o Continue treatment for a predefined period (e.g., 35-52 days).[9]

e Monitor tumor volume and body weight of the mice throughout the study.

e At the end of the study, euthanize the mice and excise the tumors for weight measurement
and histological analysis.

4. Histological Analysis:

o Perform histological staining (e.g., H&E) on tumor sections to assess morphology and mitotic
index.[9]

Clinical Trial Protocol: Phase Il Study Design

The following is a generalized outline of a Phase Il clinical trial for Antineoplaston therapy,
based on publicly available trial information.[5][12][13]

1. Patient Population:

o Define clear inclusion and exclusion criteria for patients with a specific type and stage of
cancer.

2. Treatment Plan:

o Administer Antineoplaston A10 and AS2-1, typically via intravenous infusion.

e The daily dose is often divided into multiple infusions at regular intervals (e.g., every four
hours).[5]

o Dosages are often escalated to the maximum tolerated dose.

o Treatment may continue for a specified duration (e.g., 12 months) or until disease
progression or unacceptable toxicity.[13]

o For combination therapy studies, the protocol would include the administration of a standard-
of-care chemotherapeutic agent.

3. Efficacy and Safety Monitoring:
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e Assess tumor response at regular intervals using imaging techniques such as MRI or CT
scans.[5]
» Monitor patients for adverse events and toxicity.

4. Outcome Measures:

e Primary endpoints may include objective response rate (complete response, partial
response, stable disease).
e Secondary endpoints may include progression-free survival and overall survival.

Visualizations
Proposed Mechanism of Action

The proposed, though not definitively proven, mechanism of action for Antineoplastons involves
the regulation of gene expression.
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Caption: Proposed mechanism of Antineoplaston A10 action.

Experimental Workflow: In Vitro Cell Viability Assay

A generalized workflow for assessing the in vitro efficacy of Antineoplaston A10.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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